(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound "(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" features a triazolopyrimidine core fused with a piperazine ring and a tert-butylphenyl-substituted methanone group. The triazolopyrimidine scaffold is a nitrogen-rich heterocycle known for its role in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O/c1-18-5-11-21(12-6-18)33-24-22(29-30-33)23(27-17-28-24)31-13-15-32(16-14-31)25(34)19-7-9-20(10-8-19)26(2,3)4/h5-12,17H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFRWFUNSYRNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(C)(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone generally involves multi-step organic synthesis:
Formation of the triazolo[4,5-d]pyrimidine core: : This can be achieved by cyclization of appropriate precursors under specific conditions.
Coupling with piperazine: : The triazolopyrimidine intermediate is then reacted with p-tolyl-substituted piperazine.
Attachment of the tert-butylphenyl group: : This is typically done via a condensation reaction with a suitable phenyl reagent.
Final functionalization: : Introduction of the methanone group completes the synthesis.
Industrial Production Methods
Industrial synthesis would involve optimizing the above reactions for large-scale production, focusing on improving yields, reducing costs, and ensuring safety. Continuous flow chemistry or batch reactors might be used to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The aromatic rings and piperazine moiety may undergo oxidation under strong oxidizing conditions, leading to different oxidation states of nitrogen and carbon atoms.
Reduction: : This compound can be reduced to alter its functional groups, especially the ketone moiety.
Substitution: : Both aromatic rings are susceptible to electrophilic substitution, especially at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution conditions: : AlCl3 for Friedel-Crafts alkylation, FeCl3 for electrophilic aromatic substitution.
Major Products
Products depend on the nature and position of the reaction, typically resulting in hydroxylated, alkylated, or amino derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a reference point for studying the effects of steric hindrance and electronic properties on reaction mechanisms.
Biology
It may be studied for its interaction with biological macromolecules, possibly influencing enzyme activity or receptor binding.
Medicine
Due to its structure, this compound might be investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, or antiviral properties.
Industry
Its derivatives could be used in the development of new materials, including polymers or as intermediates in fine chemical synthesis.
Mechanism of Action
Molecular Targets and Pathways
The compound could interact with various biomolecular targets, including enzymes and receptors. Its mechanism might involve modulation of enzyme activity through binding at active sites or allosteric sites, altering signal transduction pathways, or inhibiting nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Core Triazolopyrimidine-Piperazine Derivatives
Key Observations :
- Electron Effects : Electron-donating groups (e.g., methoxy in ) may stabilize resonance in the triazole ring, whereas electron-withdrawing groups (e.g., fluorine in ) could alter binding affinity in enzymatic pockets.
- Steric Effects : Bulky substituents like tert-butyl may restrict conformational flexibility, impacting target selectivity .
Non-Triazolopyrimidine Piperazine Derivatives
Pyrimido[4,5-d][1,3]oxazine-Piperazine Hybrid (Compound 15a, ) :
- Replaces triazolopyrimidine with a pyrimido-oxazine core.
- Contains a methoxy-aniline substituent, improving hydrogen-bonding capacity.
- Lower molecular weight (~500 g/mol) but reduced nitrogen content compared to triazolopyrimidines.
Tetrazole-Piperazine Derivatives (7a–x, ) :
- Feature tetrazole-thioether linkages instead of triazolopyrimidine.
- Sulfonyl groups enhance metabolic stability but may reduce cell permeability.
Activity Implications : Triazolopyrimidines generally exhibit stronger kinase inhibition than tetrazoles or oxazines due to their planar, aromatic cores, which facilitate π-π stacking in ATP-binding pockets .
Biological Activity
The compound (4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with CAS Number 920178-68-3, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 467.4 g/mol. The structure features a triazolo-pyrimidine core linked to a piperazine moiety, which is significant in medicinal chemistry for enhancing biological activity.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities such as:
- GPR119 Agonism : Triazole derivatives have shown promising agonistic activity on GPR119, a receptor implicated in the regulation of glucose homeostasis and insulin secretion. Agonists of GPR119 are being explored for their potential in treating obesity and type 2 diabetes mellitus (T2DM) .
- Anticancer Potential : Similar compounds have demonstrated anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells against oxidative stress and neurodegeneration .
GPR119 Agonism
A study investigating the synthesis of novel triazole derivatives highlighted several compounds that exhibited significant binding affinity to GPR119. The research demonstrated that these derivatives could activate GLP-1 signaling pathways crucial for insulin secretion .
| Compound | Binding Affinity | Biological Activity |
|---|---|---|
| AR231543 | High | Insulin secretion enhancement |
| ZSY-13 | Moderate | GLP-1 activation |
| Target Compound | TBD | Potential GPR119 agonist |
Anticancer Activity
Research on similar triazole-based compounds revealed their potential in cancer treatment. For instance, studies showed that these compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis .
| Study Reference | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Reference 1 | MCF-7 | 15 |
| Reference 2 | A549 | 20 |
Neuroprotective Properties
In vitro studies demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells. The compound's ability to inhibit amyloid-beta aggregation suggests potential applications in Alzheimer's disease treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
